2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13347025
InChI: InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-7(9)4-11-12/h4-6H,3,9H2,1-2H3,(H,10,13)
SMILES: CCNC(=O)C(C)N1C=C(C=N1)N
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide

CAS No.:

Cat. No.: VC13347025

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide -

Specification

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name 2-(4-aminopyrazol-1-yl)-N-ethylpropanamide
Standard InChI InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-7(9)4-11-12/h4-6H,3,9H2,1-2H3,(H,10,13)
Standard InChI Key APGNGEGXEQYGML-UHFFFAOYSA-N
SMILES CCNC(=O)C(C)N1C=C(C=N1)N
Canonical SMILES CCNC(=O)C(C)N1C=C(C=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with an amino group at the 4-position and a propanamide group at the 1-position. The propanamide chain includes an ethyl group attached to the amide nitrogen, enhancing its lipophilicity. Key structural identifiers include:

Table 1: Structural and Identifiers

PropertyValue
IUPAC Name2-(4-aminopyrazol-1-yl)-N-ethylpropanamide
Molecular FormulaC8H14N4O\text{C}_8\text{H}_{14}\text{N}_4\text{O}
Molecular Weight182.22 g/mol
SMILESCCNC(=O)C(C)N1C=C(C=N1)N
InChIKeyAPGNGEGXEQYGML-UHFFFAOYSA-N
CAS Registry Number1152576-22-1

The amino group at the 4-position facilitates hydrogen bonding, a critical feature for interactions with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 4-aminopyrazole and N-ethylpropanamide under controlled conditions. A representative protocol involves:

  • Reaction Setup: Combine 4-aminopyrazole (1.0 equiv) with N-ethylpropanamide (1.2 equiv) in anhydrous dimethylformamide (DMF).

  • Catalysis: Add potassium carbonate (2.0 equiv) to deprotonate the pyrazole nitrogen.

  • Heating: Reflux at 80°C for 12 hours under nitrogen atmosphere.

  • Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography .

Yield: ~65–70% (reported for analogous reactions).

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. Key steps include:

  • Automated Feedstock Delivery: Precise stoichiometric control of reactants.

  • In-Line Analytics: Real-time HPLC monitoring to ensure purity ≥98%.

  • Solvent Recovery: Closed-loop systems to minimize waste .

Research Gaps and Future Directions

Despite its promising scaffold, 2-(4-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide remains understudied. Critical research priorities include:

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Target Identification: Use proteomics to map interactions with kinases or GPCRs.

  • Toxicology Studies: Evaluate acute and chronic toxicity in preclinical models.

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